molecular formula C₄₁H₆₂O₁₄ B1148337 Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether CAS No. 58994-85-7

Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether

Cat. No.: B1148337
CAS No.: 58994-85-7
M. Wt: 778.92
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Description

Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether is a complex organic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically a small organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether typically involves multiple steps, starting from the extraction of digoxigenin from natural sources such as Digitalis plants The glycosylation process is then carried out to attach the sugar moieties to the digoxigenin molecule

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction and purification processes, followed by chemical synthesis in reactors designed to handle the specific reaction conditions required for each step. The use of automated systems and quality control measures would ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another and can occur under different conditions depending on the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may result in various reduced derivatives.

Scientific Research Applications

Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in molecular biology techniques such as labeling and detection of nucleic acids.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to certain proteins or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycosides and ether derivatives with comparable structures and properties. Examples include:

    Digitoxin: Another glycoside derived from Digitalis plants.

    Digoxin: A well-known cardiac glycoside used in the treatment of heart conditions.

    Ouabain: A glycoside with similar biological activity.

Uniqueness

Digoxigenin Bisdigitoxoside 1-(1-Methyl-2-oxoethoxy)-3-oxopropyl) Ether is unique due to its specific structure, which combines the properties of glycosides and ethers. This unique combination may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

58994-85-7

Molecular Formula

C₄₁H₆₂O₁₄

Molecular Weight

778.92

Synonyms

(3β,5β,12β)-3-[[2,6-Dideoxy-4-O-[2,6-dideoxy-4-O-[[R-(R*,R*)]-1-(1-methyl-2-oxoethoxy)-3-oxopropyl]-β-D-ribo-hexopyranosyl]-β-D-ribo-hexopyranosyl]oxy]-12,14-dihydroxycard-20(22)-enolide

Origin of Product

United States

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